molecular formula C13H18N2O2 B2463601 tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 257937-10-3

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2463601
CAS No.: 257937-10-3
M. Wt: 234.299
InChI Key: NLQUQGKOQRLHNT-UHFFFAOYSA-N
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Description

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

  • tert-butyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • tert-butyl 2-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness: tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQUQGKOQRLHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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